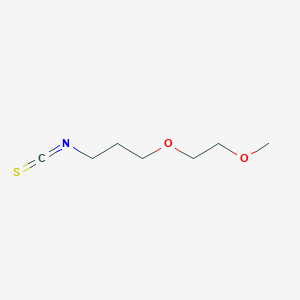
1-Isothiocyanato-3-(2-methoxyethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanato-3-(2-methoxyethoxy)propane is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-3-(2-methoxyethoxy)propane can be synthesized through the reaction of 3-(2-methoxyethoxy)propylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the thiophosgene. The reaction proceeds as follows:
3-(2-methoxyethoxy)propylamine+thiophosgene→this compound+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isothiocyanato-3-(2-methoxyethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
1-Isothiocyanato-3-(2-methoxyethoxy)propane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer properties, as isothiocyanates are known to induce apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-Isothiocyanato-3-(2-methoxyethoxy)propane involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound can target specific enzymes and proteins, disrupting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 1-Isothiocyanato-3-(methylthio)propane
- 1-Isothiocyanato-3-(methylsulfanyl)propane
- n-Propyl isothiocyanate
Comparison: 1-Isothiocyanato-3-(2-methoxyethoxy)propane is unique due to the presence of the methoxyethoxy group, which imparts different solubility and reactivity compared to other isothiocyanates. This structural difference can influence its biological activity and applications, making it a valuable compound for specific research and industrial purposes.
Propiedades
Número CAS |
211124-34-4 |
|---|---|
Fórmula molecular |
C7H13NO2S |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
1-isothiocyanato-3-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C7H13NO2S/c1-9-5-6-10-4-2-3-8-7-11/h2-6H2,1H3 |
Clave InChI |
NQAQSYTUFZSJNU-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



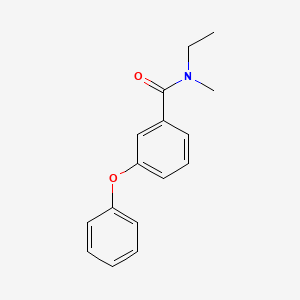
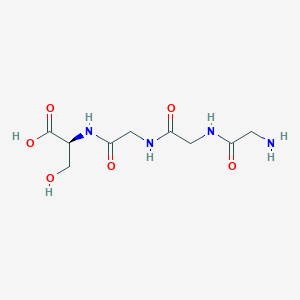
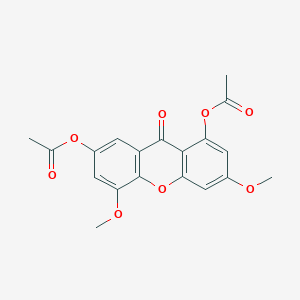
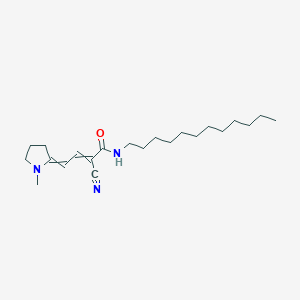
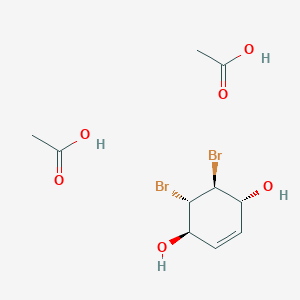


![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
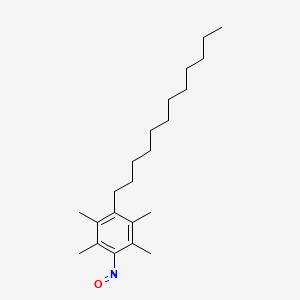
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)


![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
